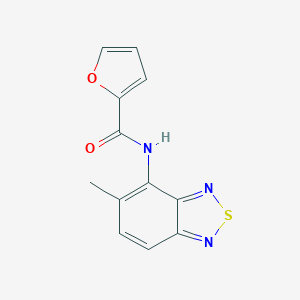
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide, also known as MBTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and materials science. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to bind to and inhibit the activity of certain potassium channels, leading to changes in cellular excitability and signaling.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to reduce the firing rate of neurons and decrease the release of certain neurotransmitters. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of materials with unique optical and electronic properties.
実験室実験の利点と制限
One advantage of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is its versatility, as it can be used in a range of applications and synthesized using relatively simple methods. However, one limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Additionally, the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, which could complicate its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. In neuroscience, further studies could investigate the specific ion channels targeted by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide and their potential therapeutic applications. In cancer research, studies could focus on optimizing the efficacy and specificity of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as an anticancer agent. In materials science, research could explore the synthesis of novel materials using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as a building block, with potential applications in electronics and photonics. Overall, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide represents a promising area of research with potential applications in a range of fields.
合成法
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide can be synthesized through a multistep process involving the reaction of 5-methyl-2-amino-1,3-benzothiazole with furan-2-carboxylic acid chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
分子式 |
C12H9N3O2S |
|---|---|
分子量 |
259.29 g/mol |
IUPAC名 |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-5-8-11(15-18-14-8)10(7)13-12(16)9-3-2-6-17-9/h2-6H,1H3,(H,13,16) |
InChIキー |
JJSLOBVOOBHEMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
正規SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)

![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
